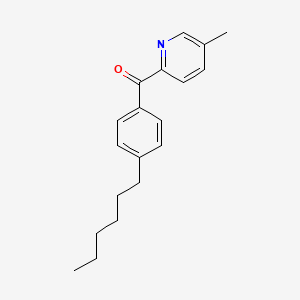

2-(4-Hexylbenzoyl)-5-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-hexylphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-4-5-6-7-16-9-11-17(12-10-16)19(21)18-13-8-15(2)14-20-18/h8-14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCZBASDSLDJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249952 | |

| Record name | (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-51-3 | |

| Record name | (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 4 Hexylbenzoyl 5 Methylpyridine

Retrosynthetic Analysis and Precursor Design for Hexylbenzoyl and Methylpyridine Moieties

Retrosynthetic analysis is a powerful tool for devising a synthetic plan, which involves mentally deconstructing the target molecule into simpler, commercially available precursors. youtube.comyoutube.com For 2-(4-hexylbenzoyl)-5-methylpyridine, the most logical disconnection is at the carbonyl-carbon bond between the pyridine (B92270) ring and the benzoyl group. This bond cleavage reveals two primary building blocks: a 5-methylpyridine derivative and a 4-hexylbenzoyl derivative.

The 5-methylpyridine moiety can be sourced from precursors like 5-methyl-2-pyridone or 2-chloro-5-methylpyridine. nih.govgoogle.comepo.org The latter is often prepared through the chlorination of beta-picoline or via a multi-step sequence involving the condensation of propionaldehyde (B47417) and an acrylic ester. google.comepo.org Another potential precursor is 5-methylpyridine-3-carbonitrile. sigmaaldrich.com

The 4-hexylbenzoyl moiety is typically derived from 4-hexylbenzoic acid, which can be converted to the more reactive 4-hexylbenzoyl chloride using standard chlorinating agents. sigmaaldrich.comfishersci.ca This acyl chloride is a key intermediate for introducing the hexylbenzoyl group.

Chemical Transformation Pathways for Benzoylpyridine Linkage Formation

The central challenge in synthesizing this compound lies in the formation of the C(O)-C bond that connects the two aromatic rings. Several established and innovative methods can be employed for this purpose.

Acylation and Coupling Reactions in C(O)-C Bond Construction

Friedel-Crafts Acylation and its Variants: A traditional approach for forming aryl ketones is the Friedel-Crafts acylation. chemguide.co.uk In the context of this compound, this would involve the reaction of a 5-methylpyridine derivative with 4-hexylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.org However, the electron-deficient nature of the pyridine ring can make it less reactive towards electrophilic substitution. youtube.com

Cross-Coupling Reactions: Modern synthetic chemistry offers a plethora of cross-coupling reactions that are highly effective for forming C-C bonds. researchgate.netnih.gov These methods often provide better yields and functional group tolerance compared to classical methods. For instance, a Negishi coupling could be employed by reacting a benzylzinc bromide with a bromo-substituted 5-methylpyridine. thieme-connect.de

Another powerful strategy is the reaction of cyanopyridines with aryl aldehydes, which can be achieved through various catalytic systems. google.comacs.org This method offers a modular approach to constructing benzoylpyridines. acs.orgalmacgroup.comresearchgate.netnih.govacs.orgnih.gov

Catalyst Systems for Efficient Synthesis

The choice of catalyst is paramount for achieving high efficiency and selectivity in the synthesis of benzoylpyridines.

Lewis Acids: In Friedel-Crafts type reactions, Lewis acids such as aluminum chloride are commonly used to activate the acyl chloride. orgsyn.orggoogle.com

Palladium Catalysts: Palladium complexes are widely used in cross-coupling reactions. For example, PdCl2(dppf)·CH2Cl2 has been used in Suzuki-Miyaura couplings. thieme-connect.de Polystyrene-supported Pd(II) complexes have also been shown to be effective for the acylation of 2-arylpyridines. researchgate.net

Copper Catalysts: Copper-based catalysts have gained attention due to their lower cost and toxicity. nih.gov They are effective in Ullmann-type couplings and other cross-coupling reactions. nih.gov

Ionic Hydrides: In the oxidation of precursor alcohols to form the ketone, ionic hydrides like sodium hydride or potassium hydride can act as catalysts. google.com

Optimization of Reaction Parameters for Scalability and Yield

To move from a laboratory-scale synthesis to a more practical and scalable process, optimization of reaction parameters is crucial. Key factors to consider include:

| Parameter | Influence on Reaction |

| Solvent | The choice of solvent can significantly impact reaction rates and yields. Dichloromethane (B109758) is a common solvent for acylation reactions. |

| Temperature | Reactions may be performed at room temperature or require heating (reflux) to proceed at a reasonable rate. |

| Stoichiometry | The ratio of reactants and catalyst can affect the yield and purity of the product. |

| Base | In acylation reactions, a base such as triethylamine (B128534) or pyridine is often used to neutralize the acid byproduct. |

| Catalyst Loading | The amount of catalyst used needs to be optimized to ensure efficient conversion without unnecessary cost or side reactions. |

For instance, in the synthesis of a related compound, 2-(4-cyanobenzoyl)-5-methylpyridine, the reaction is typically carried out by slowly adding 4-cyanobenzoyl chloride to a solution of 5-methylpyridine and a base in an anhydrous solvent like dichloromethane at a controlled temperature. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time.

Innovations in Sustainable Synthesis Protocols for Benzoylpyridine Frameworks

Recent research has focused on developing more environmentally friendly or "green" synthetic methods for benzoylpyridines. These innovations aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One promising approach involves the use of photocatalysis. acs.orgalmacgroup.comresearchgate.netnih.govacs.orgnih.gov Light-driven reactions can often be performed under milder conditions and may not require traditional, often toxic, catalysts. acs.org For example, a catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines under photochemical conditions has been reported, followed by an oxidation step to yield the benzoylpyridine. acs.orgalmacgroup.comresearchgate.netnih.govacs.orgnih.gov This method is attractive for its potential scalability and reduced environmental impact. acs.orgalmacgroup.comresearchgate.netnih.govacs.orgnih.gov

Another strategy involves using water as a solvent, which is a significant improvement over volatile organic solvents. chemicalbook.com The use of recyclable catalysts, such as Schiff base complexes, also contributes to the sustainability of the process. chemmethod.com

Advanced Spectroscopic and Structural Characterization in Compound Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of 2-(4-Hexylbenzoyl)-5-methylpyridine. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals provide detailed information about the electronic environment and connectivity of each atom.

In the ¹H NMR spectrum, the methyl group attached to the pyridine (B92270) ring is expected to appear as a singlet. One source indicates this peak is observed at approximately 2.35 ppm. The protons of the hexyl chain would exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet. The aromatic protons on both the pyridine and benzene (B151609) rings would resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their multiplicities revealing their substitution patterns and coupling interactions.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the benzoyl group is expected to have a chemical shift in the range of 190-200 ppm. The carbons of the aromatic rings would appear between 120 and 160 ppm, while the aliphatic carbons of the hexyl chain and the methyl group would be found in the upfield region of the spectrum.

A detailed, albeit hypothetical, breakdown of the expected NMR data is presented in the tables below, based on established chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) |

| Pyridine-H6 | 8.5 - 8.7 | d | 1H | ~2.0 |

| Pyridine-H4 | 7.8 - 8.0 | dd | 1H | ~8.0, 2.0 |

| Pyridine-H3 | 7.6 - 7.8 | d | 1H | ~8.0 |

| Benzoyl-H2', H6' | 7.9 - 8.1 | d | 2H | ~8.5 |

| Benzoyl-H3', H5' | 7.2 - 7.4 | d | 2H | ~8.5 |

| Pyridine-CH₃ | 2.3 - 2.5 | s | 3H | - |

| Hexyl-CH₂ (α to ring) | 2.6 - 2.8 | t | 2H | ~7.5 |

| Hexyl-(CH₂)₄ | 1.2 - 1.7 | m | 8H | - |

| Hexyl-CH₃ | 0.8 - 1.0 | t | 3H | ~7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 198 |

| Pyridine-C2 | 152 - 155 |

| Pyridine-C6 | 148 - 151 |

| Pyridine-C5 | 136 - 139 |

| Pyridine-C3 | 135 - 138 |

| Pyridine-C4 | 120 - 123 |

| Benzoyl-C1' | 138 - 141 |

| Benzoyl-C4' | 145 - 148 |

| Benzoyl-C2', C6' | 129 - 132 |

| Benzoyl-C3', C5' | 128 - 131 |

| Pyridine-CH₃ | 17 - 19 |

| Hexyl-C1'' | 35 - 37 |

| Hexyl-C2'' | 31 - 33 |

| Hexyl-C3'' | 28 - 30 |

| Hexyl-C4'' | 28 - 30 |

| Hexyl-C5'' | 22 - 24 |

| Hexyl-C6'' | 13 - 15 |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C₁₉H₂₃NO, the expected molecular weight is approximately 281.4 g/mol . riekemetals.com

Electron ionization mass spectrometry (EI-MS) would likely lead to a prominent molecular ion peak (M⁺) at m/z 281. The fragmentation of this molecular ion would provide valuable structural clues. Common fragmentation pathways for this type of molecule include:

Alpha-cleavage at the carbonyl group, leading to the loss of the hexyl-phenyl group or the methyl-pyridinyl group.

Cleavage of the hexyl chain , resulting in a series of peaks separated by 14 mass units (CH₂).

Loss of a neutral carbon monoxide (CO) molecule from the benzoyl moiety.

A representative table of potential major fragments is provided below.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 281 | [C₁₉H₂₃NO]⁺ | Molecular Ion (M⁺) |

| 266 | [C₁₈H₂₀NO]⁺ | M⁺ - CH₃ |

| 198 | [C₁₃H₁₂NO]⁺ | M⁺ - C₆H₁₃ |

| 175 | [C₁₂H₁₃N]⁺ | Cleavage of the C-C bond between carbonyl and phenyl ring |

| 121 | [C₇H₅O]⁺ | Benzoyl cation |

| 106 | [C₇H₈N]⁺ | 5-methylpyridine cation |

| 91 | [C₆H₅N]⁺ | Pyridine cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretch of the conjugated ketone at approximately 1680 cm⁻¹. Other significant absorptions would include those for the aromatic C-H stretching vibrations in the region of 3050–3100 cm⁻¹, aliphatic C-H stretching from the hexyl and methyl groups between 2850–2950 cm⁻¹, and pyridine ring C-C and C-N stretching vibrations in the 1500–1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the benzene and pyridine rings would give rise to distinct bands. The aliphatic C-H bending and stretching modes would also be observable.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3100 | 3050 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2950 | 2850 - 2950 |

| Carbonyl C=O | Stretching | ~1680 | ~1680 |

| Aromatic C=C/C=N | Ring Stretching | 1500 - 1600 | 1500 - 1600 |

| C-H | Bending | 1350 - 1480 | 1350 - 1480 |

| C-C | Stretching | 1000 - 1200 | 1000 - 1200 |

X-ray Diffraction Studies for Single Crystal and Powder Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, single-crystal X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and its packing in the crystal lattice.

Based on studies of similar compounds, the pyridine and benzoyl rings are expected to be roughly coplanar to maximize conjugation, with a dihedral angle likely between 10° and 30°. Key bond lengths that would be determined include the C-N bonds in the pyridine ring (approximately 1.34 Å), the aromatic C-C bonds (around 1.39 Å), the C=O bond of the ketone (about 1.21 Å), and the C-C single bonds of the hexyl chain (approximately 1.54 Å).

Powder X-ray diffraction (PXRD) can be used to analyze the bulk material, confirming its crystalline nature and phase purity. The resulting diffractogram would show a unique pattern of peaks corresponding to the d-spacings of the crystal lattice planes.

Table 5: Anticipated X-ray Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 18 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| C-N (pyridine) bond length (Å) | ~1.34 |

| C-C (aromatic) bond length (Å) | ~1.39 |

| C=O bond length (Å) | ~1.21 |

| C-C (hexyl) bond length (Å) | ~1.54 |

| Dihedral angle (pyridine-benzoyl) (°) | 10 - 30 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. The conjugated system formed by the benzoyl and pyridine moieties would lead to strong π → π* absorptions in the UV region. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen and the nitrogen atom of the pyridine ring, would appear as a weaker absorption at a longer wavelength. The exact positions and intensities of these bands are influenced by the solvent polarity.

Table 6: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | 240 - 280 | > 10,000 |

| n → π | 320 - 360 | < 1,000 |

Computational Chemistry and Theoretical Modeling of 2 4 Hexylbenzoyl 5 Methylpyridine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods are fundamental to understanding the electronic nature of molecules. By solving approximations of the Schrödinger equation, these calculations provide detailed information about electron distribution, orbital energies, and reactivity, which are crucial for predicting the chemical behavior of 2-(4-Hexylbenzoyl)-5-methylpyridine.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying the ground state properties of medium-sized organic molecules. DFT calculations, particularly with hybrid functionals like B3LYP, can elucidate the electronic landscape of this compound. nih.govresearchgate.net

For this compound, DFT calculations reveal key electronic parameters. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining chemical reactivity and electronic transitions. nih.gov The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov In this compound, the HOMO is primarily localized on the electron-rich pyridine (B92270) ring and the benzoyl carbonyl group, whereas the LUMO is delocalized across the conjugated aromatic systems. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic conjugation. nih.gov A moderate gap suggests a balance between stability and reactivity.

Table 1: Predicted Ground State Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value | Significance |

| HOMO Energy | -5.2 eV | Indicates electron-donating capability, localized on the pyridine and benzoyl groups. |

| LUMO Energy | -1.8 eV | Reflects electron-accepting ability, delocalized across aromatic systems. |

| HOMO-LUMO Gap | ~3.4 eV | Suggests moderate electronic conjugation and chemical stability. |

| Electron Density | Highest on pyridine N | The nitrogen atom acts as a primary site for electrophilic attack. |

These DFT-derived properties are instrumental in predicting how the molecule will interact with other chemical species and in understanding its potential roles in various applications, from materials science to medicinal chemistry.

While DFT is excellent for ground states, ab initio methods, which are based on first principles without empirical parameters, are often employed for more complex scenarios like studying electronically excited states and mapping reaction pathways. Methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, though computationally more intensive, can provide highly accurate descriptions of electron correlation effects.

For a molecule like this compound, ab initio calculations could be used to investigate its photophysical properties. For instance, studying the transition from the ground state (S₀) to the first excited singlet state (S₁) is crucial for understanding its fluorescence or phosphorescence behavior. In related arylpyridine metal complexes, the transition to an excited state involves a metal-to-ligand charge transfer (MLCT), a process that can be meticulously modeled using these methods. ossila.com

Furthermore, these calculations are invaluable for exploring reaction mechanisms. For example, in the synthesis of pyridine derivatives, ab initio methods can be used to calculate the transition state energies for various reaction steps, helping to elucidate the most favorable pathway and predict reaction outcomes. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum mechanics describes the electronic structure of a single, often optimized, geometry, molecules are dynamic entities that constantly explore different shapes or conformations. Molecular Dynamics (MD) simulations model this behavior by applying classical mechanics to predict the movement of atoms over time. researchgate.net

For this compound, MD simulations can reveal its conformational landscape, which is largely defined by the rotation around its single bonds. The key rotatable bonds in this molecule are:

Pyridine–C(O) bond: Rotation is somewhat restricted due to electronic conjugation with the carbonyl group.

C(O)–Benzene (B151609) bond: This bond has more rotational freedom, allowing the benzoyl group to adopt different orientations relative to the pyridine ring.

Benzene–Hexyl bond: The flexibility of the hexyl chain allows it to adopt numerous conformations, from extended to folded.

MD simulations, often employing force fields like AMBER or CHARMM, can map the potential energy surface associated with these rotations. tjpr.org These simulations would show that the lowest-energy conformation likely involves a near-coplanar arrangement of the pyridine and benzoyl rings to maximize π-system conjugation, a feature stabilized by intramolecular interactions. Such simulations are critical for understanding how the molecule might bind to a biological target, as different conformations can present distinct interaction profiles. semanticscholar.org Simulations spanning nanoseconds or longer can confirm the stability of predicted binding modes and analyze fluctuations in the molecule's structure. tjpr.org

Prediction of Spectroscopic Signatures and Photophysical Behavior

Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for structure verification and characterization.

DFT calculations can predict the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy with good accuracy. researchgate.net For this compound, the predicted spectrum would show a characteristic singlet for the methyl group on the pyridine ring and distinct signals for the protons in the aromatic and hexyl chain regions, corroborating experimental data.

Table 2: Computationally Relevant NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine C5–CH₃ | ~2.35 | Singlet |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| Hexyl Chain CH₂ | 0.9 - 2.7 | Multiplets |

| Hexyl Chain CH₃ | ~0.9 | Triplet |

Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated. These theoretical spectra help in assigning the observed experimental bands to specific molecular motions, such as the characteristic C=O stretch of the benzoyl group and the various C-H and C-C vibrations of the aromatic rings and alkyl chain. researchgate.net

The photophysical behavior can be predicted by calculating electronic transitions using Time-Dependent DFT (TD-DFT). This method can predict the UV-Visible absorption spectrum by identifying the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, such as π→π* transitions within the aromatic system. For related fluorinated arylpyridines, substitutions are known to lower the HOMO energy level, causing shifts in the emission spectrum, a phenomenon that can be modeled computationally. ossila.com

Ligand-Based and Structure-Based Computational Design Methodologies

Computational modeling is a cornerstone of modern drug discovery and materials science, enabling the rational design of new compounds with desired properties. For this compound, both ligand-based and structure-based approaches can be applied.

Ligand-Based Design: This approach is used when the structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active and building a model that describes the necessary structural features for activity. A pharmacophore model, for instance, could be generated from this compound and its analogues, defining the essential arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups required for a specific biological effect. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then be performed to correlate molecular descriptors (e.g., electronic properties, size, hydrophobicity) with activity, guiding the design of more potent compounds. researchgate.net

Structure-Based Design: When the 3D structure of a target protein or receptor is available, structure-based methods like molecular docking can be employed. Docking simulations would place this compound into the binding site of a target, predicting its binding orientation and affinity. semanticscholar.org These simulations can reveal key interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions within a binding pocket. semanticscholar.org This information is invaluable for designing derivatives with improved binding and, consequently, enhanced biological activity.

Machine Learning Applications in Predicting Synthetic Outcomes and Compound Functionality

Machine learning (ML) is increasingly being applied in chemistry to analyze large datasets and build predictive models, avoiding significant investments in time and resources. researchgate.netnih.gov

For a compound like this compound, ML models can be trained to predict a range of properties and outcomes:

Synthetic Outcomes: The synthesis of pyridine derivatives can involve complex, multi-component reactions. mdpi.com ML models, trained on extensive reaction databases, can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) or even the likelihood of a proposed synthetic route being successful. escholarship.org

Compound Functionality: By training on data from large chemical libraries, ML algorithms can predict the biological activity of new compounds. nih.gov For example, a model could be built to screen for potential inhibitors of a specific enzyme by learning from the structures of known inhibitors. researchgate.net This allows for the rapid virtual screening of thousands of potential derivatives of this compound to identify those with the highest probability of being active.

Property Prediction: ML can also be used to predict fundamental physicochemical properties, complementing or even replacing computationally expensive QM calculations for large-scale screening. This includes predicting properties like solubility, toxicity, and metabolic stability from the molecular structure alone. tjpr.org

Mechanistic Investigations of Reactions Involving 2 4 Hexylbenzoyl 5 Methylpyridine

Detailed Reaction Pathway Elucidation in Synthetic Procedures

Step 1: Formation of the Acylium Ion The reaction is initiated by the activation of the acylating agent, 4-hexylbenzoyl chloride, by the Lewis acid catalyst. sigmaaldrich.commasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. sigmaaldrich.comyoutube.com This results in the formation of a highly electrophilic and resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com

Step 2: Nucleophilic Attack by 5-Methylpyridine The electron-deficient nature of the pyridine (B92270) ring makes it a relatively poor nucleophile in classical Friedel-Crafts reactions. The lone pair of electrons on the nitrogen atom readily complexes with the Lewis acid catalyst, further deactivating the ring towards electrophilic attack. youtube.com However, the presence of the electron-donating methyl group at the 5-position (meta to the nitrogen) provides a slight activating effect, directing the substitution to the C-2 and C-6 positions, which are ortho to the nitrogen and activated by the methyl group. Due to steric hindrance, the acylation is expected to preferentially occur at the C-2 position. The acylium ion is then attacked by the π-electrons of the 5-methylpyridine ring. masterorganicchemistry.comnih.gov

Step 3: Formation of the σ-Complex (Arenium Ion) The nucleophilic attack leads to the formation of a cationic intermediate known as a σ-complex or arenium ion. masterorganicchemistry.comnih.gov In this intermediate, the aromaticity of the pyridine ring is temporarily disrupted, and the positive charge is delocalized across the ring through resonance. The stability of this intermediate is a critical factor in determining the reaction rate.

Step 4: Deprotonation and Re-aromatization In the final step, a weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom to which the acyl group is attached. masterorganicchemistry.com This restores the aromaticity of the pyridine ring, yielding the final product, 2-(4-hexylbenzoyl)-5-methylpyridine, complexed with the Lewis acid. An aqueous workup is then required to liberate the final product. sigmaaldrich.com

Kinetic Studies of Chemical Transformations

The reaction rate is influenced by several factors:

Concentration of Reactants: The rate is dependent on the concentrations of both the 5-methylpyridine and the acylium ion.

Catalyst Concentration: A stoichiometric amount of the Lewis acid catalyst is often required because it forms a complex with the product ketone, rendering it inactive. organic-chemistry.org

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of side products.

A hypothetical kinetic study could yield data similar to that presented in the table below, illustrating the dependence of the initial reaction rate on reactant concentrations.

| Experiment | [5-Methylpyridine] (M) | [4-Hexylbenzoyl Chloride] (M) | [AlCl₃] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.1 | 3.1 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.2 | 2.9 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

Catalytic Role and Mechanism of Action in Chemical Processes

The Lewis acid catalyst, typically AlCl₃, plays a crucial role in the synthesis of this compound. Its primary function is to activate the acylating agent. sigmaaldrich.commasterorganicchemistry.com

Mechanism of Catalysis:

Activation of the Electrophile: The Lewis acid coordinates with the halogen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the acylium ion. sigmaaldrich.comyoutube.com

Complexation with the Product: The product ketone is also a Lewis base and forms a stable complex with the Lewis acid. organic-chemistry.org This deactivates the catalyst, necessitating the use of at least a stoichiometric amount of the catalyst for the reaction to proceed to completion. The catalyst is regenerated during the aqueous workup.

The choice of catalyst can significantly impact the reaction's efficiency and selectivity. While strong Lewis acids like AlCl₃ are effective, they can also promote side reactions. Milder Lewis acids may offer better selectivity but at the cost of lower reaction rates.

Investigation of Intermediate Species and Transition States

The key intermediates in the synthesis of this compound are the acylium ion and the σ-complex (arenium ion). masterorganicchemistry.comnih.gov

Acylium Ion: This is a linear and highly electrophilic species. Its formation is a critical step in the reaction pathway. Spectroscopic techniques such as infrared (IR) spectroscopy can be used to detect the characteristic C≡O⁺ stretching frequency of the acylium ion.

σ-Complex (Arenium Ion): This is a carbocation intermediate where the aromaticity of the pyridine ring is disrupted. Due to its high reactivity, direct observation is challenging. However, its existence is supported by a wealth of experimental and computational evidence from related electrophilic aromatic substitution reactions. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the structure and energy of this intermediate and the associated transition states. nih.gov

The transition state for the formation of the σ-complex is expected to involve the partial formation of the new carbon-carbon bond and the partial breaking of the aromatic π-system. Computational modeling suggests a significant activation energy barrier for reaching this transition state, which is consistent with the need for elevated temperatures and long reaction times for the acylation of less reactive aromatic systems like pyridines. nih.gov

| Intermediate/Transition State | Key Structural Features | Method of Investigation |

| Acylium Ion | Linear, C≡O⁺ bond | IR Spectroscopy, Computational Modeling |

| Transition State 1 (TS1) | Partial C-C bond formation, partial disruption of aromaticity | Computational Modeling (DFT) |

| σ-Complex (Arenium Ion) | sp³ hybridized carbon, delocalized positive charge | Indirect evidence, Computational Modeling |

| Transition State 2 (TS2) | Partial C-H bond breaking, partial reformation of aromaticity | Computational Modeling (DFT) |

This table presents expected intermediates and transition states based on established mechanisms.

Research Applications and Emerging Functional Roles of Benzoylpyridine Derivatives

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The molecular structure of 2-(4-Hexylbenzoyl)-5-methylpyridine, which features a ketone linkage between a substituted pyridine (B92270) and a substituted benzene (B151609) ring, provides multiple reactive sites. This makes it a valuable building block for the synthesis of more complex molecules. The reactivity of the carbonyl group, along with the potential for substitution on both aromatic rings, allows for its use as a versatile precursor and a core scaffold.

The this compound molecule can be readily transformed into a variety of derivatives, introducing new functional groups and creating complex, polyfunctionalized architectures. The primary sites for chemical modification are the carbonyl group and the aromatic rings. These transformations are foundational for synthesizing novel compounds with tailored properties for various applications in medicinal chemistry and materials science.

The key chemical reactions that can be performed on this compound include oxidation, reduction, and substitution.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This introduces a hydroxyl group, which can then be used for further functionalization, such as esterification or etherification.

Oxidation: While the carbonyl group is already in a high oxidation state, the hexyl chain can be a site for oxidation under specific conditions to introduce other functionalities.

Substitution: The pyridine and benzene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For example, halogenation of the aromatic rings could provide a handle for subsequent cross-coupling reactions, a common strategy for building complex molecules.

Potential Chemical Transformations of this compound

| Reaction Type | Reagent Example | Product Functional Group |

| Reduction | NaBH4 | Secondary Alcohol |

| Substitution (on rings) | Halogenating agents | Halogenated aromatic |

| Further reaction on alcohol | Acyl chloride | Ester |

These reactions demonstrate the utility of this compound as a starting material for generating a diverse set of molecules with increased complexity and functionality.

In the field of drug discovery and materials science, combinatorial chemistry is a powerful tool for rapidly generating a large number of diverse compounds. A central component of this approach is the "scaffold," a core molecular structure to which various building blocks are attached. The rigid framework of this compound, with its defined three-dimensional shape, makes it an interesting candidate for a privileged scaffold. rsc.orgnih.gov

The synthesis of a combinatorial library based on this scaffold would involve modifying its key reactive sites. For instance, a library could be created by:

Preparing a set of diverse benzoyl chlorides and reacting them with 5-methyl-2-lithiopyridine.

Using the parent scaffold and creating variations on the hexyl chain.

Performing reactions on the carbonyl group to introduce different functionalities.

This approach allows for the systematic exploration of the chemical space around the benzoylpyridine core, which can lead to the discovery of new compounds with desired biological activities or material properties. rsc.orgnih.gov The concept of using natural product-derived scaffolds to create combinatorial libraries with high biological relevance is well-established, and synthetic scaffolds like this compound can be designed to mimic the structural diversity of natural products. nih.gov

Investigation in Advanced Materials Science

The unique electronic and photophysical properties of benzoylpyridine derivatives have led to their investigation in various areas of materials science. While research on this compound itself is still emerging, the broader class of compounds shows significant promise in organic electronics, fluorescence imaging, and the design of novel polymers.

Organic Light-Emitting Diodes (OLEDs) are a major application for advanced organic materials. The performance of an OLED is highly dependent on the properties of the organic materials used in its layers, such as the host and emitter materials. Pyridine-containing compounds are of particular interest due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport.

By analogy with structurally similar compounds, this compound could be explored as a component in OLEDs. rsc.org For example, 2-(2,4-Difluorophenyl)-5-methylpyridine is used as a fluorinated ligand in OLEDs. rsc.org The benzoylpyridine core provides a conjugated system that is essential for charge transport and luminescence. The hexyl and methyl substituents can be used to tune the material's physical properties, such as solubility and film-forming ability, which are critical for device fabrication. The development of new host materials for phosphorescent OLEDs often involves carbazole (B46965) and quinazoline (B50416) derivatives, indicating the broad interest in nitrogen-containing heterocycles for these applications. researchgate.net

Comparison of this compound with a Related OLED Material

| Compound | Key Structural Features | Reported Application |

| This compound | Benzoyl and methyl substituted pyridine | Emerging research interest |

| 2-(2,4-Difluorophenyl)-5-methylpyridine | Difluorophenyl and methyl substituted pyridine | Ligand in OLEDs, DSSCs, photocatalysis rsc.org |

Further research could involve synthesizing derivatives of this compound with different substituents to optimize their electronic properties for use in high-efficiency OLEDs.

Fluorescent probes are indispensable tools in biology and medicine for visualizing cellular structures and processes. rsc.org The design of these probes often involves a fluorophore core that can be modified to target specific biomolecules or cellular compartments. Pyridine derivatives have been successfully developed as fluorescent probes. For instance, styryl pyridine-N-oxide derivatives have been used for imaging lipid droplets, and benzoyl hydrazine (B178648) derivatives have been used as Mg2+-selective fluorescent probes. rsc.orgnih.gov

The this compound scaffold possesses a conjugated system that could be the basis for a fluorescent molecule. The presence of the carbonyl group and the nitrogen atom in the pyridine ring can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often responsible for the fluorescence in organic dyes. The lipophilic hexyl chain could also facilitate the probe's entry into cells and its localization in lipid-rich environments like cell membranes or lipid droplets. rsc.org

Further development in this area would involve characterizing the photophysical properties of this compound and its derivatives, such as their absorption and emission spectra, quantum yields, and solvatochromism. Modifications to the scaffold could be made to enhance its brightness, photostability, and selectivity for specific biological targets. researchgate.net

Conductive polymers are a class of organic materials that combine the electrical properties of metals with the processing advantages of polymers. bohrium.comresearchgate.net The backbone of these polymers consists of a chain of conjugated double bonds, which allows for the delocalization of electrons.

Monomers containing aromatic and heteroaromatic rings, such as pyridine and benzene, are common building blocks for conductive polymers. mdpi.com The this compound molecule could potentially serve as a monomer for the synthesis of novel conductive polymers. The polymerization could proceed through coupling reactions involving the aromatic rings. The resulting polymer would have a conjugated backbone incorporating the benzoylpyridine units.

The properties of such a polymer could be tuned by the substituents on the monomer. The hexyl chain would likely enhance the solubility of the polymer in organic solvents, which is a significant advantage for processing and device fabrication. The carbonyl group could influence the polymer's electronic properties and provide a site for post-polymerization modification. mdpi.com While established conductive polymers like polyaniline (PANI), polypyrrole (PPy), and poly(3,4-ethylenedioxythiophene) (PEDOT) dominate the field, there is ongoing research into new polymer structures with tailored properties for applications ranging from sensors and smart textiles to energy storage. bohrium.comresearchgate.net

Role in Ligand Design for Biological Research Tools

There is no available information on the use of this compound in ligand design for biological research.

Probing Protein-Ligand Interactions

No studies were found that describe the use of this compound for probing protein-ligand interactions.

Development of Chemical Probes for Cellular Pathway Investigations

The development of chemical probes using this compound for the investigation of cellular pathways has not been reported in the available literature.

Contribution to Catalysis Research

No research detailing the contribution of this compound to catalysis research could be located.

Supramolecular Assembly and Self-Assembled Structures

There are no published findings on the involvement of this compound in supramolecular assembly or the formation of self-assembled structures.

Environmental Chemistry Applications

Information regarding the application of this compound in environmental chemistry is not present in the public scientific record.

Future Perspectives and Interdisciplinary Research Directions

Advancements in High-Throughput Synthesis and Screening for Benzoylpyridine Analogues

The discovery of novel benzoylpyridine analogues with tailored properties is being accelerated by advancements in high-throughput synthesis (HTS) and screening. Pyridine (B92270) scaffolds are of significant interest in medicinal chemistry due to their unique properties and their ability to be readily converted into various functional derivatives. nih.gov High-throughput screening allows for the rapid testing of large compound libraries to identify molecules with desired biological activity.

For instance, HTS methodologies have been successfully employed to screen thousands of compounds to find broad-spectrum inhibitors for viruses. nih.govnih.gov In a typical HTS campaign, a library of pharmacologically active compounds is tested against a biological target. nih.govnih.gov Hits from the primary screening are then validated and further analyzed to determine their efficacy. nih.gov This approach, previously used to identify antiviral agents like lycorine (B1675740) and emetine (B1671215) from a library of 2,000 compounds, can be readily adapted to screen for benzoylpyridine analogues with specific therapeutic or material properties. nih.govnih.gov

Recent breakthroughs in synthetic organic chemistry are also expanding the chemical toolbox for creating diverse pyridine derivatives. scitechdaily.com For example, a novel electrochemical technique has been developed for the precise single-carbon insertion into aromatic rings, allowing for the efficient synthesis of structurally diverse and polysubstituted pyridine derivatives from pyrroles. scitechdaily.com Such innovative synthetic methods are crucial for generating the novel benzoylpyridine analogues needed to feed into high-throughput screening pipelines. nih.govscitechdaily.com

Table 1: Example of High-Throughput Screening (HTS) Results for Antiviral Compounds

| Compound | Class | Initial Hits Identified | Validated Compounds | Identified as Broad-Spectrum |

| Various | Approved Drugs & Pharmacologically Active Compounds | 56 | 36 | 7 |

| This table illustrates the typical funnel-like process of an HTS campaign, narrowing down a large library to a few promising leads. A similar approach can be applied to benzoylpyridine analogues. |

Integration of Artificial Intelligence and Robotics in Chemical Discovery

The integration of artificial intelligence (AI) and robotics is revolutionizing chemical discovery and synthesis. Autonomous systems can now design, execute, and optimize chemical reactions with a speed and precision that surpasses human capabilities.

Development of Sustainable and Circular Economy Approaches in Chemical Manufacturing

The chemical industry is increasingly adopting sustainable practices and circular economy principles to reduce its environmental impact. dkshdiscover.com This involves minimizing waste, reducing energy consumption, and utilizing renewable resources. dkshdiscover.comtheenvironmentalblog.org For the manufacturing of specialty chemicals like benzoylpyridines, these approaches offer a path toward greener and more economically viable production.

A key strategy is the adoption of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. theenvironmentalblog.org This includes developing more efficient synthetic routes that increase yield and reduce waste, such as the three-step synthesis for Spiroketone CD 7659 which improved yield nearly five-fold and cut solvent use by 99%. acs.org Another approach involves using renewable feedstocks. Research has demonstrated the sustainable production of active pharmaceutical ingredients (APIs) and other fine chemicals from lignin-based benzoic acid derivatives and the conversion of nicotine (B1678760) from tobacco waste into 3-succinoyl-pyridine, a valuable chemical precursor. researchgate.netrsc.org

The circular economy concept aims to treat waste as a resource. tcs.com Chemical manufacturers are exploring innovative processes to recover and reuse chemicals, thereby closing material loops. dkshdiscover.com Digitalization and integrated planning tools are instrumental in this transition, helping companies optimize resource efficiency and integrate post-consumer materials back into the value chain. specchemonline.com By embracing these principles, the specialty chemicals sector can reduce its dependency on fossil fuels, lower operational costs, and create a more resilient manufacturing ecosystem. dkshdiscover.comtcs.com

Table 2: Achievements in Sustainable Pharmaceutical Manufacturing

| Company | Product/Process | Key Achievements |

| GSK | mcMMAF (cancer drug) | Reduced solvent use by 16,160 kg/kg of product; cut GHG emissions by 71%; slashed energy use by 76%. acs.org |

| Boehringer Ingelheim | Spiroketone CD 7659 | Improved yield ~5x; reduced solvent usage by 99%; eliminated halogenated solvents. acs.org |

| These examples highlight the significant environmental and efficiency gains possible through green chemistry innovations, which are applicable to the synthesis of complex molecules like benzoylpyridines. |

Collaborative Research Across Chemistry, Materials Science, and Computational Biology

The complexity of modern scientific challenges necessitates a move away from siloed research. The future development of advanced benzoylpyridine compounds will increasingly depend on collaborative efforts that span chemistry, materials science, and computational biology.

The rich coordination chemistry of pyridine-type ligands makes them valuable building blocks in materials science . acs.org Researchers are using pyridine compounds to construct self-assembling molecular layers on surfaces, creating functional materials with tailored electronic and optical properties. acs.org By controlling the geometry and coordination sites of the pyridine ligands, it is possible to program the structure and function of these materials, which have potential applications in sensors and electrochromic devices. acs.org Collaboration between synthetic chemists who design and create novel benzoylpyridines and materials scientists who engineer these advanced materials is crucial for innovation. uni-jena.de

Computational methods are also playing a vital role. Density functional theory (DFT) studies are used to establish the geometry of new pyridine derivatives and predict their properties, guiding experimental work. nih.gov In drug discovery, computational biology helps to model the interaction between a potential drug molecule and its biological target. This synergy between computational modeling and experimental validation was demonstrated in a study where the antimicrobial activity of newly synthesized pyridine derivatives was found to be in agreement with molecular modeling predictions. nih.gov Such interdisciplinary approaches, combining the predictive power of computational tools with real-world synthesis and testing, provide a powerful paradigm for the efficient design of new functional molecules.

Q & A

Q. What synthetic methodologies are commonly employed for 2-(4-Hexylbenzoyl)-5-methylpyridine, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling 5-methylpyridine derivatives with hexylbenzoyl groups. A key approach is cross-electrophile coupling, as demonstrated for analogous pyridine compounds (e.g., using brominated pyridines and alcohols under palladium catalysis) . Reaction conditions such as solvent choice (e.g., dichloromethane or 2-propanol), temperature (room temperature to reflux), and stoichiometric ratios significantly impact yield. For example, in-situ bromination followed by coupling with hexylbenzoyl precursors can achieve yields of ~35% after column chromatography (hexanes/EtOAc gradient) . Catalytic systems (e.g., Pd/ligand combinations) and base selection (e.g., K₃PO₄) are critical for regioselectivity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions and integration ratios. For example, aromatic protons in pyridine and benzoyl moieties appear at δ 7.0–8.5 ppm, while hexyl chain protons resonate at δ 0.8–1.6 ppm .

- X-ray Crystallography : Resolves steric effects and bond angles (e.g., mean C–C bond length: 0.003 Å, R factor: 0.042) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₄NO: 282.1858) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for electronic properties?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To address this:

- Compare experimental UV-Vis spectra (e.g., λmax in ethanol) with time-dependent DFT simulations incorporating solvent models (e.g., PCM) .

- Validate frontier molecular orbitals (HOMO/LUMO) using cyclic voltammetry .

- Cross-reference with X-ray crystallographic data to refine torsion angle inputs in computational models .

Q. What strategies optimize regioselectivity during the benzoylation of 5-methylpyridine derivatives?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., -OMe or -NH₂) on pyridine to guide benzoylation to the para position .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., with Boc groups) to favor coupling at the desired position .

- Catalytic Systems : Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity for less sterically hindered positions .

Q. How should contradictory solubility data across studies be systematically addressed?

- Methodological Answer :

- Standardized Protocols : Use USP methods for solubility testing (e.g., buffer solutions at pH 6.5) to ensure reproducibility .

- Multi-Method Validation : Compare results from HPLC (e.g., Purospher® STAR columns), DSC (melting point depression), and shake-flask assays .

- Iterative Analysis : Apply qualitative research principles (e.g., triangulation of data sources) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.